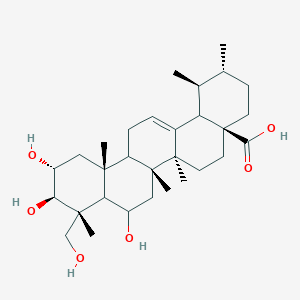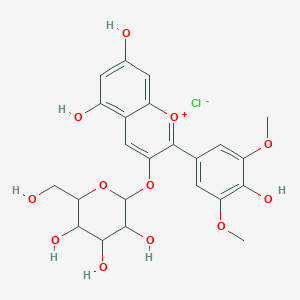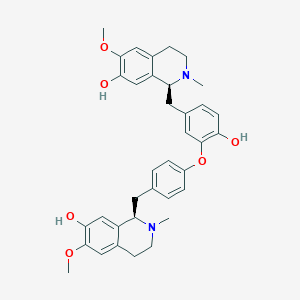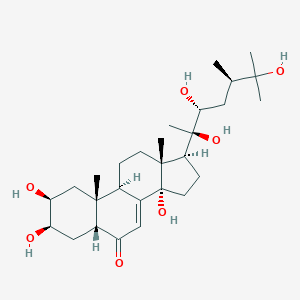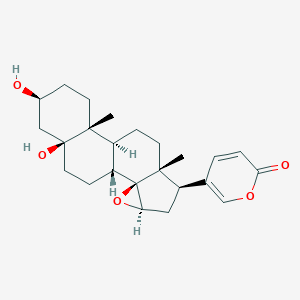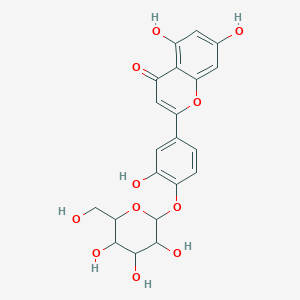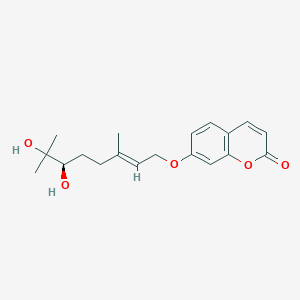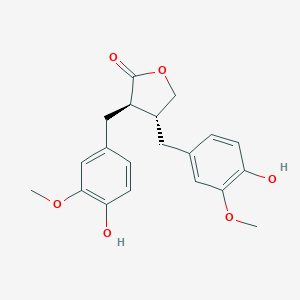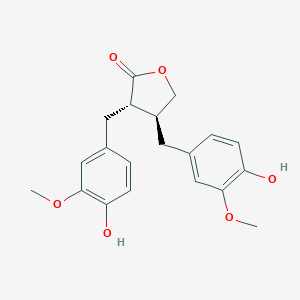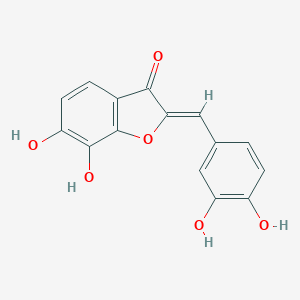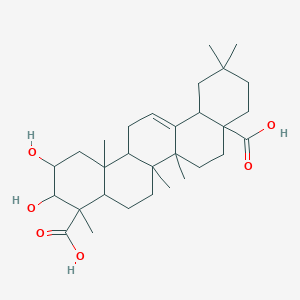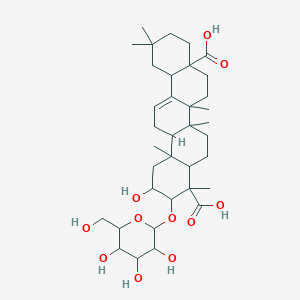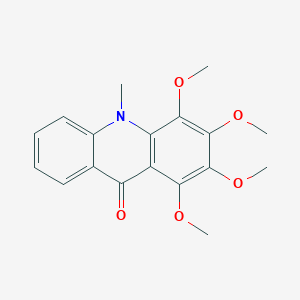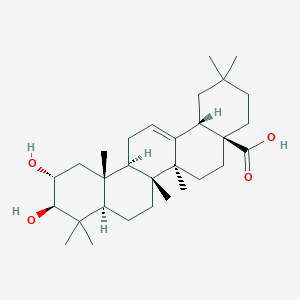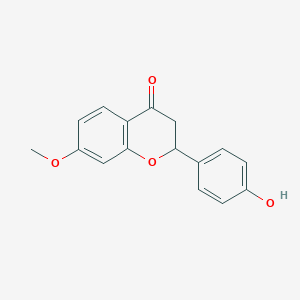
Methyl-liquiritigenin
Vue d'ensemble
Description
Methyl-liquiritigenin is a natural flavonoid compound found in various plants, including licorice, a traditional Chinese medicinal herb. It has attracted significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Applications De Recherche Scientifique
Anticancer Properties
Methyl-liquiritigenin has been extensively studied for its potential in cancer therapy. Liquiritigenin, a closely related compound, shows promise in inhibiting tumor growth, particularly in breast cancer. It operates by inhibiting DNA methyltransferase activity and boosting BRCA1 expression, which is crucial in breast cancer treatment (Liang et al., 2020). Another study demonstrated its effectiveness against liver cancer, indicating potential for broad anticancer applications (Zhang, Zhou, Liu, & Cai, 2009).
Neuroprotective Effects
Research indicates significant neuroprotective properties of liquiritigenin. It enhances memory and cognitive functions by activating NMDA receptors and the CREB signaling pathway, making it a potential treatment for neurodegenerative diseases (Ko et al., 2017). Additionally, it has shown protective effects in models of Alzheimer's disease, suggesting its utility in managing such conditions (Liu, Zou, & Lu, 2009).
Pain Management
Liquiritigenin also demonstrates potential in pain management. A study found it to effectively alleviate neuropathic pain symptoms without impacting motor function, indicating its potential as a treatment for chronic pain conditions (Chen, Chen, Qian, Fang, & Zhu, 2014).
Bone Health
Research suggests that liquiritigenin can positively impact bone health. It has been shown to stimulate osteoblast function, which is crucial for bone formation and health. This finding indicates potential applications in treating bone-related disorders (Choi, 2012).
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory effects. It has been identified to inhibit NF-κB-dependent iNOS and proinflammatory cytokines production, which can be beneficial in treating inflammatory conditions (Kim et al., 2008).
Antidepressant Properties
Liquiritigenin has shown efficacy in reducing depressive-like behavior in animal models, which could be attributed to its anti-inflammatory properties and effects on the BDNF/TrkB signaling pathway (Su et al., 2016).
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVTQXBSSCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437613 | |
| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-liquiritigenin | |
CAS RN |
32274-71-8 | |
| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



